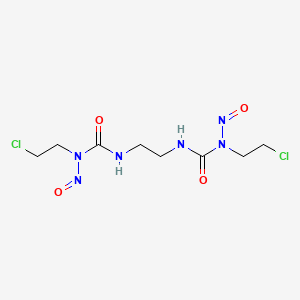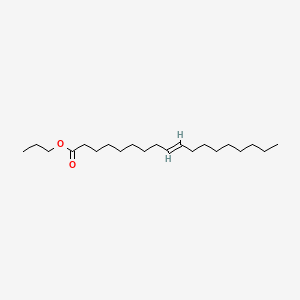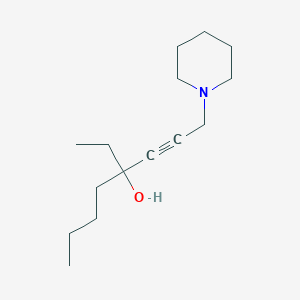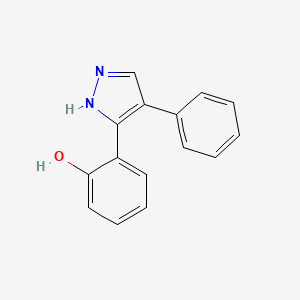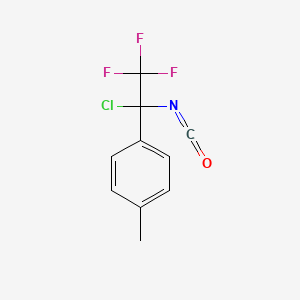
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one is a compound known for its significant role in the production of polyurethane products. It is also referred to as isophorone diisocyanate, a cycloaliphatic diisocyanate with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . This compound is primarily used as a curing agent in the preparation of high-performance coatings, adhesives, sealants, and elastomers .
Méthodes De Préparation
The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the phosgenation of isophorone diamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired diisocyanate. Industrial production methods often involve the use of phosgene gas in a solvent medium, followed by purification steps to obtain the final product .
Analyse Des Réactions Chimiques
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Polymerization: It is used in the production of polyurethane resins and elastomers.
Substitution Reactions: It can react with water to form polyureas.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are polyurethanes, polyureas, and other polymeric materials .
Applications De Recherche Scientifique
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polyurethane resins and elastomers.
Biology: It is utilized in the preparation of medical devices and sports equipment.
Medicine: It is involved in the development of drug delivery systems and biocompatible materials.
Mécanisme D'action
The mechanism of action of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the formation of -NCO linkages with hydroxyl or amine groups. This reaction leads to the formation of urethane or urea linkages, respectively. The molecular targets include hydroxyl-bearing compounds, and the pathways involved are primarily addition and polymerization reactions .
Comparaison Avec Des Composés Similaires
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is unique due to its cycloaliphatic structure, which provides enhanced UV resistance and mechanical properties. Similar compounds include:
Hexamethylene diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Toluene diisocyanate: An aromatic diisocyanate used in flexible foam production.
Methylenediphenyl diisocyanate: Used in the production of rigid foams and elastomers.
These compounds differ in their chemical structure and specific applications, with 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane being particularly valued for its UV resistance and mechanical strength .
Propriétés
Numéro CAS |
58675-12-0 |
|---|---|
Formule moléculaire |
C18H28N2O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2 |
Clé InChI |
ZYXKGBNFYKDXJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
Numéros CAS associés |
58675-12-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
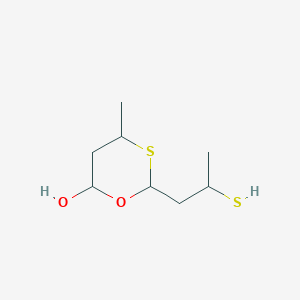
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
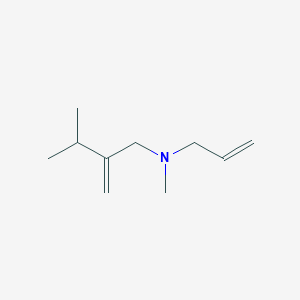
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
